molecular formula C6H5ClN2O B580197 2-Amino-4-chloronicotinaldehyde CAS No. 884004-48-2

2-Amino-4-chloronicotinaldehyde

Cat. No. B580197
CAS RN: 884004-48-2
M. Wt: 156.569
InChI Key: SCZVETGVSYSMBV-UHFFFAOYSA-N
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Description

2-Amino-4-chloronicotinaldehyde is a chemical compound with the CAS Number: 884004-48-2. It has a molecular weight of 156.57 and its IUPAC name is 2-amino-4-chloronicotinaldehyde . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Amino-4-chloronicotinaldehyde involves several stages. In one experiment, n-butyllithium and N,N,N,N,-tetramethylethylenediamine were mixed in tetrahydrofuran and hexane at -78℃ for 0.5 hours. Then, the reaction mass was allowed to stand for another 30 minutes. DMF was added, maintaining the temperature at -78 °C. After 1 hour, the cooling was stopped and the reaction mixture was allowed to warm to room temperature and stand for another hour .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloronicotinaldehyde is represented by the linear formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-6 (8)4 (5)3-10/h1-3H, (H2,8,9) .


Physical And Chemical Properties Analysis

2-Amino-4-chloronicotinaldehyde is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Bioconjugation : A method for site-directed labeling of peptides involves the oxidation of a 2-amino alcohol structure in proteins and peptides, generating an aldehyde that reacts with a hydrazide to form a hydrazone-peptide conjugate. This method can be used for attaching various groups like biotin, fluorescent reporters, or cytotoxic drugs to peptides (Geoghegan & Stroh, 1992).

  • Synthesis of Anticancer Drug Intermediates : 2-Amino-4-chloronicotinaldehyde is an important intermediate in synthesizing biologically active intermediates of anticancer drugs. A study established an efficient synthetic method for such compounds, showing its significance in medicinal chemistry (Duan et al., 2017).

  • Antibacterial Applications : Schiff bases derived from 2-amino-4-chloronicotinaldehyde have been used to synthesize zinc complexes with antibacterial properties. These complexes have shown efficacy against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).

  • Chemical Synthesis and Reactivity : 2-Amino-4-chloronicotinaldehyde has been utilized in various chemical synthesis processes, demonstrating its importance as a versatile building block in the creation of complex molecules and natural products (Alcaide & Almendros, 2002).

  • Formaldehyde Detection : A compound related to 2-amino-4-chloronicotinaldehyde, 4-amino-3-penten-2-one, has been identified as a selective reagent for detecting aldehydes like formaldehyde, showcasing its utility in analytical chemistry (Compton & Purdy, 1980).

Safety and Hazards

The safety information for 2-Amino-4-chloronicotinaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-4-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVETGVSYSMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673079
Record name 2-Amino-4-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloronicotinaldehyde

CAS RN

884004-48-2
Record name 2-Amino-4-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloropyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dissolve tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (1.6 g, 6.2 mmol) in anhydrous CH2Cl2 (50 mL) under N2 atmosphere. Add dropwise trifluoroacetic acid (2.4 mL, 31.0 mmol) to the reaction mixture and stir at room temperature overnight. Add saturated aq. sodium carbonate (50 mL) to the reaction mixture, separate the organic layer, extract the aq. layer with CH2Cl2 (2×20 mL) and dry with MgSO4. Filter and concentrate under reduced pressure to afford the title product as a yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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